

Toxicological Profile of 4-Hydroxypentanoic Acid: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxypentanoic acid

Cat. No.: B078609

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypentanoic acid, also known as gamma-hydroxyvaleric acid (GHV), is a chemical compound with structural similarity to the endogenous neurotransmitter gamma-hydroxybutyric acid (GHB). While GHB has therapeutic applications, both it and its analogs are also subject to abuse. This technical guide provides a comprehensive overview of the available toxicological data for **4-hydroxypentanoic acid**, intended to inform researchers, scientists, and drug development professionals. Due to the limited specific data on **4-hydroxypentanoic acid**, this guide also incorporates information from its lactone precursor, gamma-valerolactone (GVL), and the closely related compound, GHB, to provide a broader understanding of its potential toxicological profile.

Acute Toxicity

Data on the acute toxicity of **4-hydroxypentanoic acid** is limited. Safety Data Sheets (SDS) for **4-hydroxypentanoic acid** consistently state that acute toxicity data is "not available". However, a comparative study in mice reported 50% lethality at a high dose, suggesting a lower acute toxicity compared to some other compounds.

For its precursor, gamma-valerolactone (GVL), oral acute toxicity data is available.

Table 1: Acute Toxicity Data

Compound	Test	Species	Route	LD50	Source
4-Hydroxypentanoic Acid (GHB)	Lethality	Mouse	Not Specified	5600 mg/kg (50% lethality)	[1]
gamma-Valerolactone (GVL)	LD50	Rat	Oral	8800 mg/kg	

Irritation and Sensitization

4-Hydroxypentanoic acid is classified as a skin and eye irritant.

Table 2: Irritation Data

Compound	Test	Species	Result	Source
4-Hydroxypentanoic Acid	Skin Irritation	Not Specified	Irritant	
4-Hydroxypentanoic Acid	Eye Irritation	Not Specified	Irritant	

Genotoxicity

There is a lack of specific genotoxicity data for **4-hydroxypentanoic acid**. However, studies on the related compound, GHB, have shown it to be negative in a standard battery of genotoxicity tests.

Table 3: Genotoxicity Data for Gamma-Hydroxybutyric Acid (GHB)

Test	System	Result	Source
Ames Test	Salmonella typhimurium	Negative	[2]
In Vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative	[2]
In Vivo Micronucleus Assay	Rat	Negative	[2]

A study on GHB in a mouse micronucleus assay reported a small, non-dose-dependent increase in micronuclei, leading to the conclusion that the results were not conclusive for in vivo genotoxicity^{[3][4]}.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **4-hydroxypentanoic acid** are not available. The Safety Data Sheet for its lactone, GVL, also indicates no available data on reproductive toxicity. However, studies on GHB suggest a lack of reproductive or developmental adverse effects^[2]. The FDA-approved labeling for sodium oxybate (the sodium salt of GHB) also indicates no evidence of teratogenic properties^[5].

Carcinogenicity

There are no specific carcinogenicity studies available for **4-hydroxypentanoic acid**. For its lactone, GVL, the Safety Data Sheet indicates no component is classified as a carcinogen by IARC, NTP, or OSHA. Studies on GHB also suggest no evidence of carcinogenic properties^[5].

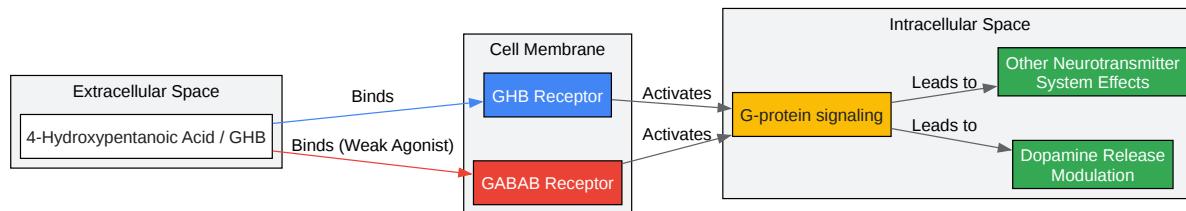
Mechanism of Toxicity and Signaling Pathways

The precise mechanism of toxicity for **4-hydroxypentanoic acid** has not been fully elucidated. However, based on its structural similarity to GHB, it is presumed to interact with the central nervous system. GHB is known to act on at least two distinct binding sites: the GHB receptor and the GABAB receptor^{[5][6]}.

The interaction of GHB with these receptors leads to a complex array of downstream effects, including modulation of dopaminergic and other neurotransmitter systems^{[7][8][9]}. It is

suggested that **4-hydroxypentanoic acid** (GHB) may have a similar mechanism of action but with a potentially higher toxicity profile[5][10].

Below is a simplified representation of the potential signaling pathway influenced by GHB and its analogs.



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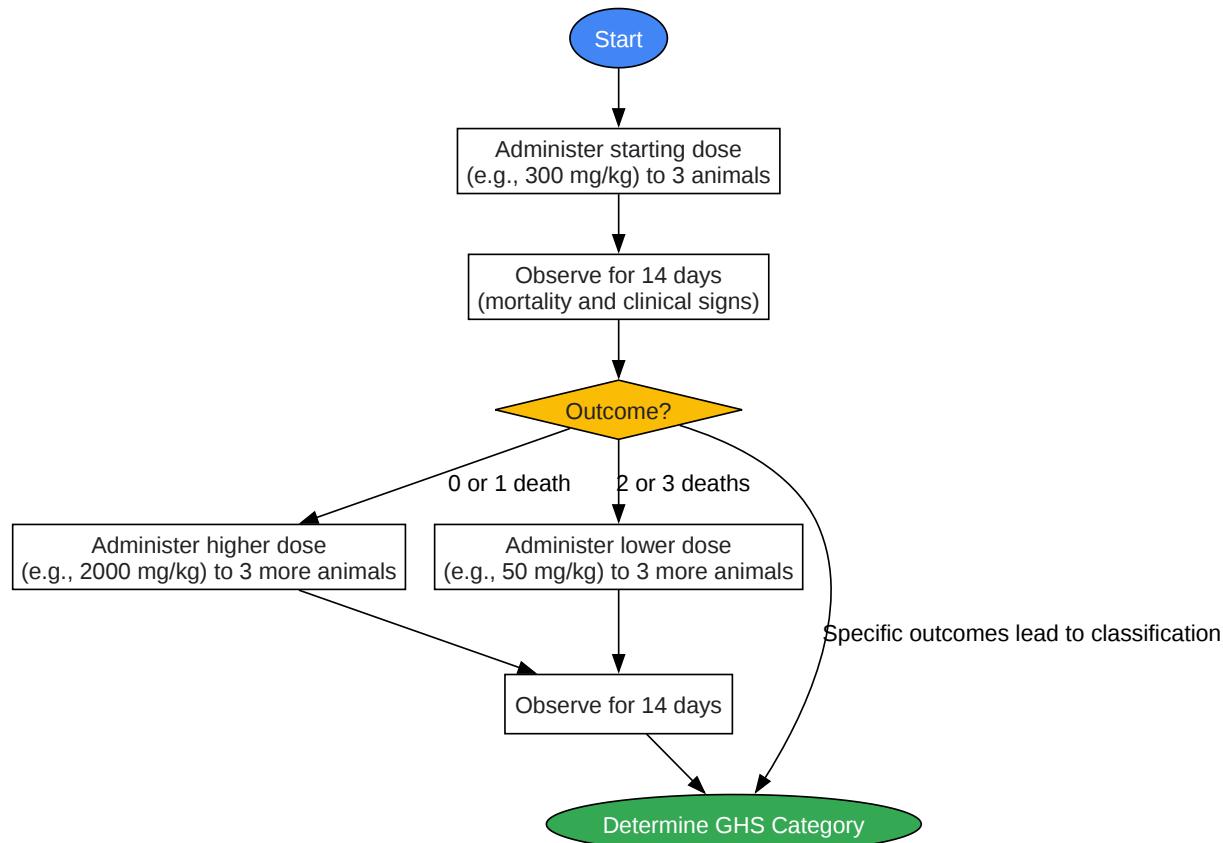
Potential Signaling Pathway of GHB and its Analogs.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **4-hydroxypentanoic acid** would follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423)

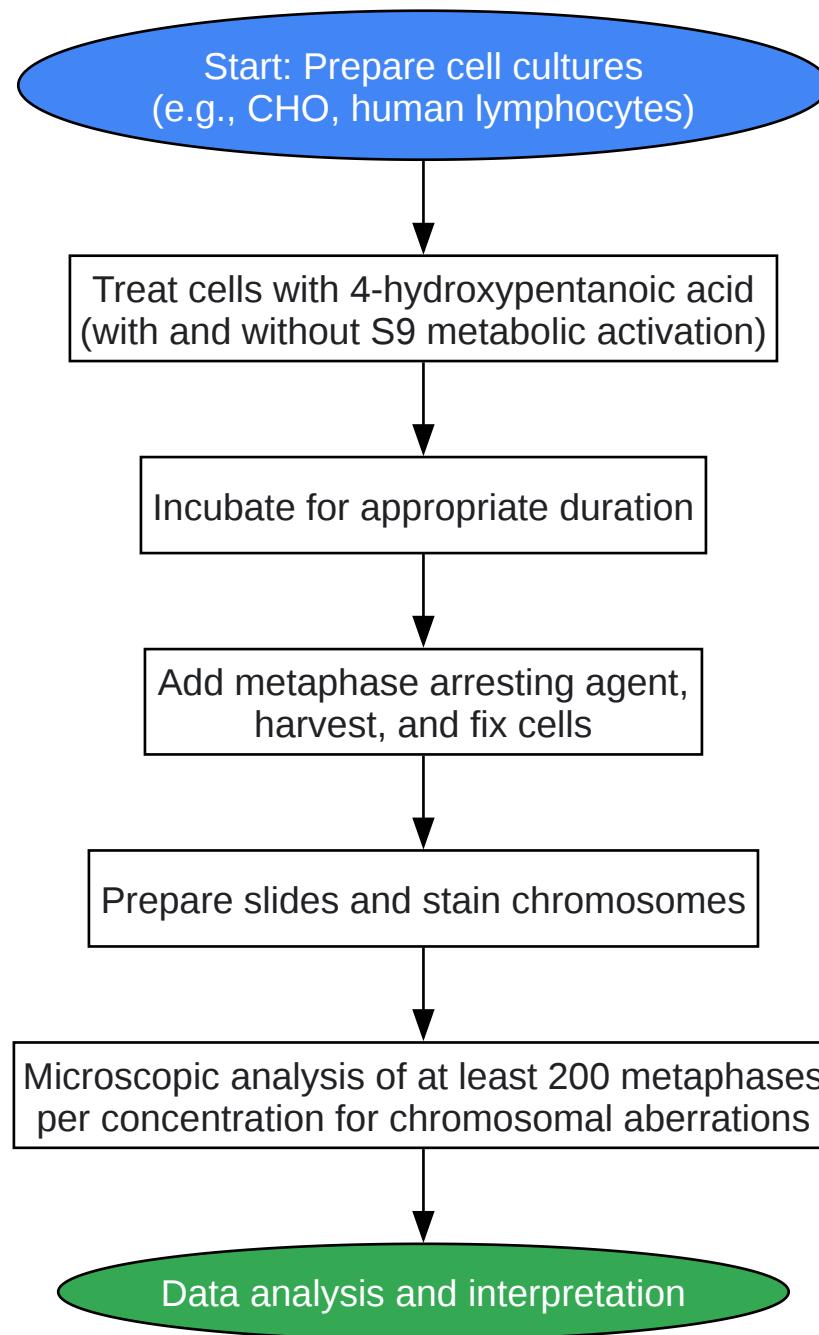
The acute toxic class method is a stepwise procedure using a limited number of animals.

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Workflow for Acute Oral Toxicity Testing (OECD 423).

In Vitro Chromosomal Aberration Test (Following OECD Guideline 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

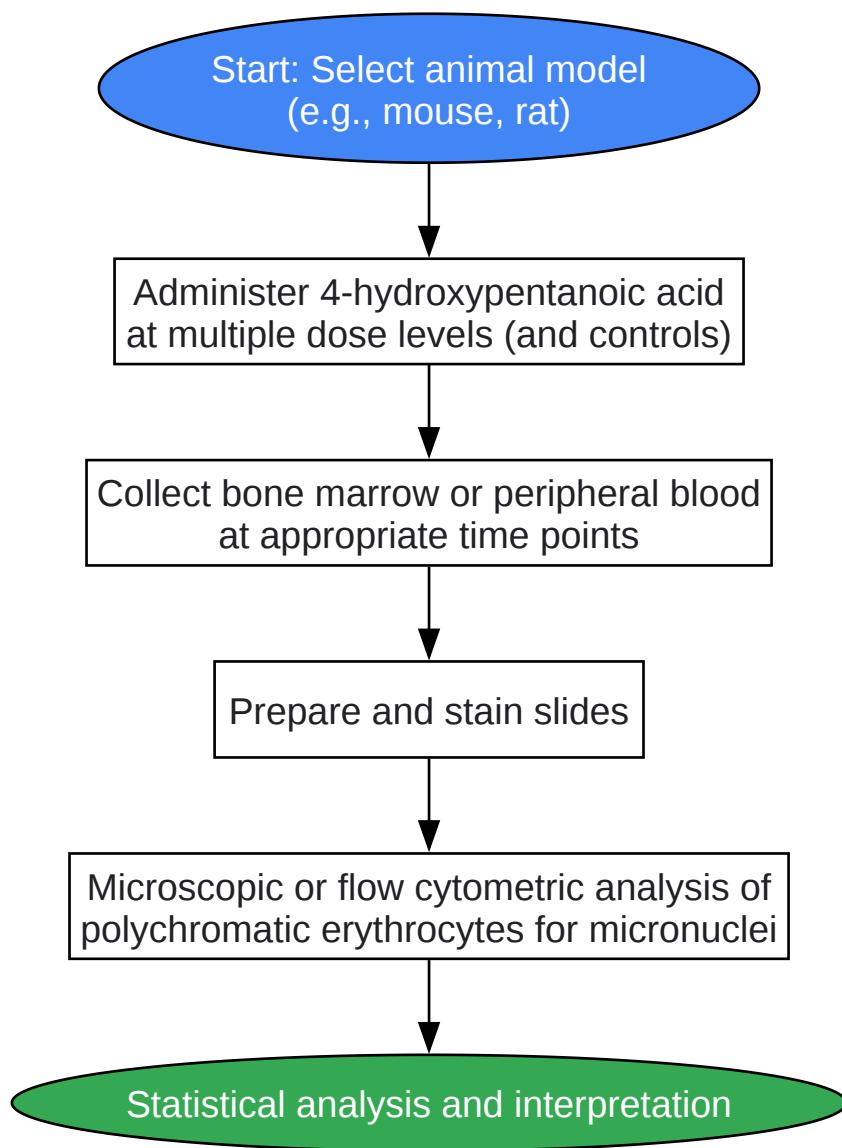


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Workflow for In Vitro Chromosomal Aberration Test (OECD 473).

In Vivo Micronucleus Test (Following OECD Guideline 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes.



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Workflow for In Vivo Micronucleus Test (OECD 474).

Conclusion

The available toxicological data for **4-hydroxypentanoic acid** is sparse. It is classified as a skin and eye irritant. While a high dose has been shown to be lethal in mice, comprehensive acute toxicity studies are lacking. There is no specific data on its genotoxicity, reproductive, developmental toxicity, or carcinogenicity. In the absence of direct data, information from its lactone precursor, GVL, and the structurally related compound, GHB, provides some insight. GHB has tested negative for genotoxicity and has not shown evidence of reproductive, developmental, or carcinogenic effects. The mechanism of action of **4-hydroxypentanoic acid** is likely similar to GHB, involving the GHB and GABAB receptors, but it is anecdotally reported to be more toxic. Further comprehensive toxicological studies are necessary to fully characterize the safety profile of **4-hydroxypentanoic acid**.

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- To cite this document: BenchChem. [Toxicological Profile of 4-Hydroxypentanoic Acid: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b078609#toxicological-profile-of-4-hydroxypentanoic-acid>]

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